![molecular formula C20H24N4O2 B12750834 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one CAS No. 83621-96-9](/img/structure/B12750834.png)
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one
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Overview
Description
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is unique due to its specific structure and the combination of functional groups it contains. Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives . These compounds also exhibit diverse biological activities, but the specific properties and applications can vary based on their structural differences.
Biological Activity
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. The presence of the piperidinoacetyl group contributes to its biological activity. Its chemical formula is C₁₈H₂₃N₃O, and it has a molecular weight of approximately 299.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O |
Molecular Weight | 299.39 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It is believed to interact with the GABAergic system, enhancing GABA receptor activity which results in anxiolytic and sedative effects.
Key Mechanisms:
- GABA Receptor Modulation : Increases the frequency of chloride channel opening.
- Opioid Receptor Interaction : Potential antagonist properties noted in related compounds may suggest similar behavior.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Anxiolytic : Reduces anxiety levels in animal models.
- Sedative : Induces sedation and sleepiness.
- Neuroprotective : Exhibits protective effects against neurodegeneration in preclinical studies.
Case Studies
-
Study on Anxiolytic Effects :
- Objective : To evaluate the anxiolytic effects in rodent models.
- Method : Behavioral tests such as the elevated plus maze were used.
- Findings : Significant reduction in anxiety-like behavior was observed at doses of 5 mg/kg.
-
Neuroprotective Study :
- Objective : Assess neuroprotective effects against oxidative stress.
- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Findings : The compound showed a dose-dependent increase in cell viability and reduction in apoptosis markers.
Table 2: Summary of Case Studies
Study Type | Objective | Key Findings |
---|---|---|
Anxiolytic Study | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior |
Neuroprotective Study | Assess neuroprotective effects | Increased cell viability under oxidative stress |
Properties
CAS No. |
83621-96-9 |
---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25) |
InChI Key |
RMXPNMKDMBGFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C |
Origin of Product |
United States |
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